Cas no 933211-27-9 (N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-(2-メトキシフェニル)-2-(6-メチル-1,1-ジオキソ-4H-1λ6,2,4-ベンゾチアジアジン-3-イル)スルファニルアセトアミドは、ベンゾチアジアジン骨格を有する硫黄含有複素環化合物です。この化合物は、特異的な分子構造により高い生体適合性と安定性を示し、医薬品中間体としての応用が期待されます。スルホンアミド基とメトキシフェニル基の組み合わせが、標的タンパク質との選択的な相互作用を可能にし、優れた薬理活性の発現が予測されます。また、結晶性に優れているため精製工程が容易であり、工業的生産における再現性が高い点が特徴です。

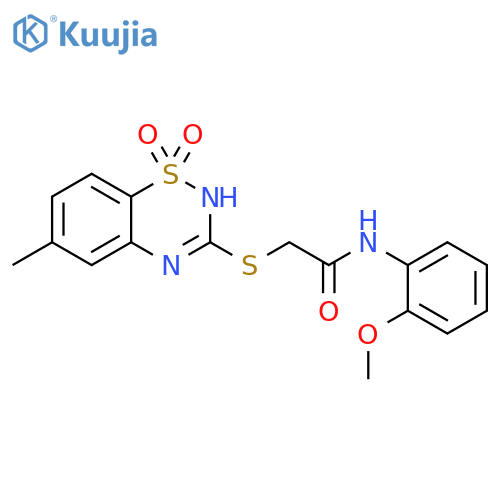

933211-27-9 structure

商品名:N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide

N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

- N-(2-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

- AKOS002105220

- 933211-27-9

- N-(2-METHOXYPHENYL)-2-[(6-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]ACETAMIDE

- F3411-2024

- N-(2-Methoxyphenyl)-2-[(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)thio]acetamide

- N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide

-

- インチ: 1S/C17H17N3O4S2/c1-11-7-8-15-13(9-11)19-17(20-26(15,22)23)25-10-16(21)18-12-5-3-4-6-14(12)24-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: KRRICIHSRIVBJQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1OC)(=O)CSC1=NC2=CC(C)=CC=C2S(=O)(=O)N1

計算された属性

- せいみつぶんしりょう: 391.06604838g/mol

- どういたいしつりょう: 391.06604838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 131Ų

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 12.02±0.70(Predicted)

N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-2024-1mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-3mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-10mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-2mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-2μmol |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-25mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-30mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-100mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-10μmol |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-2024-20mg |

N-(2-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

933211-27-9 | 20mg |

$99.0 | 2023-09-10 |

N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

933211-27-9 (N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 503537-97-1(4-bromooct-1-ene)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬